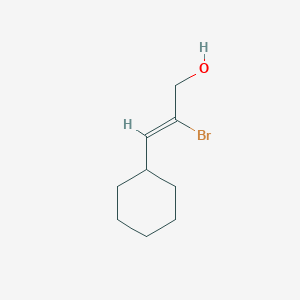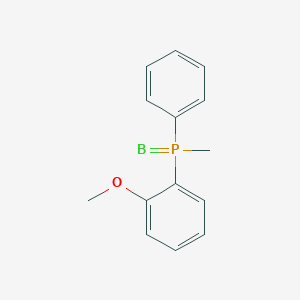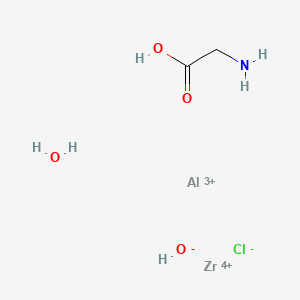
ヨウ化カルシウム一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium iodate monohydrate is an inorganic compound with the chemical formula Ca(IO₃)₂·H₂O . It is a white crystalline solid that occurs naturally as the mineral lautarite. This compound is known for its strong oxidizing properties and is used in various applications, including as an iodine supplement in animal feed and as an antiseptic in cosmetics .
科学的研究の応用
Calcium iodate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in studies related to iodine metabolism and thyroid function.
Medicine: Investigated for its potential use as an antiseptic and in iodine supplementation.
Industry: Utilized in the production of iodized salt and as a feed additive in animal nutrition.
作用機序
Target of Action
Calcium iodate monohydrate, also known as calcium diiodate hydrate, is primarily used as a source of iodine . It is often used as an iodine supplement in chicken feed . The primary target of this compound is the thyroid gland, which requires iodine to produce thyroid hormones .
Mode of Action
Calcium iodate monohydrate provides a source of iodine, which is an essential nutrient for many organisms, including humans . Once ingested, it dissociates into calcium and iodate ions. The iodate ions are reduced to iodide in the gut before being absorbed into the bloodstream . The iodide ions are then taken up by the thyroid gland and incorporated into thyroid hormones .
Biochemical Pathways
The iodide ions provided by calcium iodate monohydrate are crucial for the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3) . These hormones play vital roles in regulating metabolic processes in the body, including growth, development, and energy expenditure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium iodate monohydrate are primarily influenced by its solubility in water . After ingestion, it is absorbed in the gut and distributed throughout the body via the bloodstream . The iodide ions are primarily taken up by the thyroid gland, while the calcium ions are distributed to various tissues in the body . Excess iodide ions are excreted in the urine .
Result of Action
The primary result of calcium iodate monohydrate’s action is the provision of iodide ions for the synthesis of thyroid hormones . These hormones are crucial for normal growth and development, and they help regulate the body’s metabolic rate . A deficiency in iodine can lead to conditions such as goiter and hypothyroidism .
生化学分析
Biochemical Properties
Calcium iodate monohydrate is known to exhibit prominent nonlinear optical properties and piezoelectric properties
Molecular Mechanism
. Further studies are required to understand its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.Temporal Effects in Laboratory Settings
In laboratory settings, calcium iodate monohydrate has been successfully grown into single crystals using a simple gel technique . The crystals were found to have different morphologies and qualities, including opaque, translucent, and transparent
準備方法
Synthetic Routes and Reaction Conditions: Calcium iodate monohydrate can be synthesized through several methods. One common method involves the anodic oxidation of calcium iodide. Another method includes passing chlorine gas into a hot solution of lime in which iodine has been dissolved .
Industrial Production Methods: In industrial settings, calcium iodate is often produced by the reaction of calcium hydroxide with iodic acid. The reaction is typically carried out in an aqueous medium, and the product is then crystallized out of the solution. The process can be represented by the following chemical equation:
Ca(OH)2+2HIO3→Ca(IO3)2+2H2O
化学反応の分析
Types of Reactions: Calcium iodate monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Reduction: It can be reduced to calcium iodide.
Decomposition: Upon heating, it decomposes to release iodine and oxygen.
Common Reagents and Conditions:
Oxidation: Typically involves reactions with reducing agents.
Reduction: Can be achieved using reducing agents like hydrogen gas.
Decomposition: Occurs at elevated temperatures, leading to the formation of calcium iodide, iodine, and oxygen.
Major Products:
Oxidation: Iodine and oxygen.
Reduction: Calcium iodide.
Decomposition: Calcium iodide, iodine, and oxygen.
類似化合物との比較
- Potassium iodate (KIO₃)
- Sodium iodate (NaIO₃)
- Barium iodate (Ba(IO₃)₂)
Comparison:
- Oxidizing Strength: Calcium iodate monohydrate is a strong oxidizing agent, similar to potassium iodate and sodium iodate.
- Solubility: It is sparingly soluble in water, unlike sodium iodate, which is more soluble.
- Applications: While all these compounds are used as oxidizing agents, calcium iodate monohydrate is unique in its use as an iodine supplement in animal feed and its occurrence as a natural mineral .
特性
IUPAC Name |
calcium;diiodate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRUHLVRPQAJF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2I2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-32-0 |
Source


|
| Record name | Calcium iodate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of calcium iodate monohydrate?
A1: Calcium iodate monohydrate crystallizes in a structure where distorted CaO₈ quadratic antiprisms form the basic building blocks. [] Iodate ions (IO₃⁻) arrange themselves in layers parallel to the (100) plane, exhibiting relatively short interionic I...O distances of 2.90 Å and 3.02 Å. [] Water molecules within the structure are trigonally planar coordinated, interacting with two iodate ions and one calcium ion (Ca²⁺). This coordination creates asymmetric hydrogen bonds of varying strengths between the water molecules and the neighboring iodate ions. []
Q2: How does the presence of hydrogen bonding affect the properties of calcium iodate monohydrate?
A2: The asymmetric hydrogen bonds formed between water molecules and iodate ions significantly influence the structural stability and properties of calcium iodate monohydrate. [] These bonds contribute to the crystal's overall lattice energy and influence its physical characteristics, such as solubility and thermal stability. Neutron diffraction studies have revealed a non-random distribution of hydrogen atoms within the structure, further highlighting the importance of hydrogen bonding in this material. []
Q3: What crystal morphologies of calcium iodate monohydrate have been observed, and how were they obtained?
A3: Researchers have successfully grown single crystals of calcium iodate monohydrate using the silica gel technique. [, ] This method allows for controlled crystal growth, resulting in various morphologies including prismatic, prismatic pyramidal, needle-shaped, and hopper crystals. [] Furthermore, the incorporation of impurities like copper and iron ions during the growth process has been shown to influence the resulting crystal morphology. [, ]
Q4: What analytical techniques are commonly employed to characterize calcium iodate monohydrate?
A4: Characterization of calcium iodate monohydrate relies on a combination of techniques. X-ray powder diffraction is utilized to determine cell parameters and analyze the crystal structure. [, ] Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecules within the crystal lattice, offering information about the presence and nature of chemical bonds. [] Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)








